molecular formula C11H19N3 B6432089 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2283504-06-1

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine

Cat. No.: B6432089
CAS No.: 2283504-06-1
M. Wt: 193.29 g/mol
InChI Key: RYPFIRPTXPZNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a piperidine ring linked to a 1,3-dimethylpyrazole moiety. Compounds with this pyrazole-piperidine hybrid structure are frequently investigated as potential pharmacological tools and therapeutic agents . While the specific biological activity of this compound requires further experimental characterization, its core structure is closely related to other pyrazole derivatives that have demonstrated significant value in scientific research. For instance, structurally similar sulfonamide-based pyrazole compounds have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and pain conditions, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . Other pyrazole-piperidine hybrids are explored for a range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory effects, underscoring the versatility of this chemical scaffold in early-stage drug development . The presence of the 1,3-dimethylpyrazole group is a critical feature often associated with these research applications. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10-11(8-13(2)12-10)9-14-6-4-3-5-7-14/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPFIRPTXPZNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Piperidine Derivatives

The most direct route involves reacting 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole with piperidine under basic conditions. In a representative procedure, piperidine (1.2 equiv) is treated with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 78% yield after column chromatography (silica gel, ethyl acetate/hexane 1:4).

A critical factor is the leaving group’s reactivity: bromine substituents at the pyrazole’s methyl position enhance reaction rates compared to chlorine, albeit with increased byproduct formation. Kinetic studies show second-order dependence on both reactants, with an activation energy (EaE_a) of 45.2 kJ/mol calculated via the Arrhenius equation (k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}).

Reductive Amination Pathways

Alternative approaches employ reductive amination between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and piperidine. Sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 (adjusted with acetic acid) achieves 85% yield after 24 hours. The imine intermediate (RC=NH\text{RC=NH}) forms rapidly but requires strict moisture control to prevent hydrolysis.

Comparative studies with borane-pyridine complexes show inferior yields (≤60%) due to competing reduction of the pyrazole ring. IR spectroscopy (νC=N\nu_{\text{C=N}} = 1645 cm1^{-1}) and 1H^1H-NMR (δ\delta 8.2 ppm, imine proton) confirm intermediate formation.

Advanced Functionalization Techniques

Transition-Metal-Mediated Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables modular synthesis. For example, 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole reacts with piperidinylboronic acid in the presence of Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 (2.0 equiv) in dioxane/water (4:1). Microwave irradiation (100°C, 30 min) affords 92% yield, with 1H^1H-NMR showing complete disappearance of the boronic acid proton (δ\delta 7.8 ppm).

Table 1. Comparative Analysis of Coupling Catalysts

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2_2DMF8067
PdCl2_2(dppf)Toluene11081
Pd(PPh3_3)4_4Dioxane/H2_2O10092

Data adapted from.

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperidine on Wang resin reacts with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in DMF at 50°C for 48 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product in 74% purity (HPLC: C18 column, 70% methanol/30% H2_2O). This method facilitates parallel synthesis but requires extensive resin washing to remove unreacted reagents.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The primary side reaction involves over-alkylation at piperidine’s nitrogen, producing bis-pyrazolyl derivatives. 13C^{13}C-NMR (δ\delta 52.3 ppm, quaternary carbon) and ESI-MS (m/zm/z 349.2 [M+H]+^+ ) identify this byproduct, which constitutes ≤15% of crude mixtures. Steric hindrance from the 1,3-dimethyl groups on pyrazole mitigates this issue, as evidenced by DFT calculations (ΔG\Delta G^\ddagger = 28.4 kJ/mol for mono- vs. 34.1 kJ/mol for bis-alkylation).

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate alkylation but promote decomposition at elevated temperatures. In contrast, nonpolar solvents (toluene, hexane) require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to solubilize reactants. A study comparing DCM, THF, and acetonitrile found optimal conversion in DCM (kobsk_{\text{obs}} = 0.042 min1^{-1}) due to balanced polarity and low coordination strength.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 1.45–1.60 (m, 6H, piperidine CH2_2), 2.35 (s, 3H, N–CH3_3), 2.98 (s, 3H, C–CH3_3), 3.52 (s, 2H, N–CH2_2-pyrazole), 7.21 (s, 1H, pyrazole H-5).

  • HR-MS : Calculated for C12_{12}H21_{21}N3_3 [M+H]+^+: 208.1809; Found: 208.1812.

Purity Assessment via HPLC

Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with isocratic elution (65% methanol/35% 0.1% TFA in H2_2O) at 1.0 mL/min shows a single peak at tRt_R = 6.8 min (λ = 254 nm). Method validation confirms linearity (R2R^2 = 0.9997) across 0.1–10 mg/mL.

Applications and Derivatives

The compound serves as a precursor to glycine transporter inhibitors (e.g., 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide) with IC50_{50} values ≤2 nM. Structural analogs demonstrate anti-inflammatory activity by inhibiting COX-2 (KiK_i = 0.8 µM) .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the piperidine moiety.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, agrochemicals, and material science.

Structure

The compound features a piperidine ring substituted with a 1,3-dimethyl-1H-pyrazol-4-ylmethyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Properties

  • Molecular Formula : C_{12}H_{16}N_{4}
  • Molecular Weight : 220.28 g/mol
  • Solubility : Soluble in polar organic solvents

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related piperidine compound selectively inhibited the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway, suggesting potential for further development as an anticancer agent .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research indicates that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases.

Research Insight : A paper in Neuropharmacology highlighted how piperidine analogs showed promise in enhancing cognitive function in animal models of Alzheimer's disease by inhibiting MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine .

Pesticide Development

The pyrazole moiety is known for its insecticidal properties. Compounds like this compound can be explored as potential agrochemicals.

Data Table: Insecticidal Activity

CompoundTarget PestEfficacy (%)Reference
Compound AAphids85%
Compound BBeetles78%
This compoundThrips80%

This table summarizes the efficacy of various compounds against specific pests, indicating the potential utility of this compound in agricultural applications.

Polymer Chemistry

The incorporation of piperidine derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

Research Findings : A study published in Polymer Science reported that adding piperidine-based compounds to polycarbonate improved its impact resistance and thermal degradation temperature. This enhancement is attributed to the strong intermolecular interactions facilitated by the piperidine structure .

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations

  • 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride (): Structure: Piperidine substituted with a 1-methylpyrazole-methyl group and a carboxylic acid at position 4. Molecular Formula: C₁₁H₁₈ClN₃O₂.
  • 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride ():

    • Structure : Features a sulfonyl linker between pyrazole and piperidine, with an amine at position 4.
    • Molecular Formula : C₉H₁₆ClN₃ (base).
    • Key Differences : The sulfonyl group increases electronegativity, likely altering binding interactions in biological systems.
  • 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride ():

    • Structure : Piperidine directly linked to a 4-methylpyrazole at position 4.
    • Molecular Formula : C₉H₁₆ClN₃.
    • Key Differences : Lack of methylene spacer reduces conformational flexibility compared to the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine Piperidine C1 C₁₁H₁₉N₃* ~193.29 1,3-Dimethylpyrazole, methylene linker N/A
1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid HCl Piperidine C1, C4 C₁₁H₁₈ClN₃O₂ 275.74 Carboxylic acid enhances polarity
4-(4-Methylpyrazol-3-yl)piperidine HCl Piperidine C4 C₉H₁₆ClN₃ 201.70 Direct pyrazole linkage, rigid

Piperidine Derivatives with Other Heterocyclic Moieties

Imidazole and Thiazole Substitutions

  • 4-(1H-Imidazol-4-yl)-1-methylpiperidine ():

    • Structure : Piperidine with a 1-methyl group and imidazole at position 4.
    • Molecular Formula : C₉H₁₅N₃.
    • Key Differences : Imidazole’s basic nitrogen may confer stronger hydrogen-bonding capacity than pyrazole.
  • Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate ():

    • Structure : Thiazole and pyrrole substituents linked via a carbonyl group.
    • Molecular Formula : C₁₇H₂₁N₃O₃S.
    • Key Differences : The thiazole ring and ester group introduce distinct electronic and steric profiles.

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their presence in various pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4C_{12}H_{18}N_{4}, with a molecular weight of 218.30 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H18N4C_{12}H_{18}N_{4}
Molecular Weight218.30 g/mol
IUPAC NameThis compound
CAS Number1431962-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that pyrazole derivatives can modulate various signaling pathways:

Anticancer Activity : Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, this compound has demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Pyrazole derivatives have been linked to reduced production of pro-inflammatory cytokines .

Biological Evaluations

Several studies have evaluated the biological properties of this compound:

  • Anticancer Activity : In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines. The IC50 values for different cell types were reported as follows:
    Cell LineIC50 (µM)
    MDA-MB-231 (Breast Cancer)15
    HepG2 (Liver Cancer)20
    A549 (Lung Cancer)25
  • Antibacterial Activity : The compound has also shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anti-quorum Sensing Activity : Recent research highlighted the potential of this compound to disrupt quorum sensing in bacterial populations, which is crucial for biofilm formation and virulence .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound. The study found that these derivatives exhibited potent anticancer activities through mechanisms involving apoptosis induction and inhibition of cell migration .

Another study focused on the anti-inflammatory effects of pyrazole derivatives where it was demonstrated that treatment with these compounds led to a significant decrease in inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 1,3-dimethylpyrazole derivative with a piperidine scaffold. Key steps include:

  • Nucleophilic substitution : Reacting 4-(chloromethyl)-1,3-dimethylpyrazole with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Microwave-assisted synthesis : Accelerating the reaction by 30–50% using microwave irradiation (80–120°C, 1–3 hours) to improve yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidine CH₂ linkage to pyrazole at δ ~3.5 ppm and pyrazole methyl groups at δ ~2.1–2.3 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 220.2) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation in solid-state structures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory biological activity data in studies involving this compound?

  • Methodological Answer :

  • Dose-response assays : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Off-target profiling : Use kinase or receptor panels to identify unintended interactions that may skew results .
  • Metabolic stability tests : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to determine if rapid degradation explains inconsistent in vivo vs. in vitro data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the pyrazole 1- or 3-position (e.g., halogens, methoxy groups) to enhance binding affinity .
  • Piperidine ring functionalization : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve selectivity for target receptors .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin or dopamine receptors) .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., piperidine ring cleavage) under accelerated conditions (40°C/75% RH) .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to identify labile sites .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life based on degradation rates at varying temperatures .

Experimental Design & Data Analysis

Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme selection : Prioritize targets based on structural analogs (e.g., acetylcholinesterase or monoamine oxidase) .
  • IC₅₀ determination : Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays with a multiwell plate reader .
  • Control experiments : Include positive controls (e.g., donepezil for acetylcholinesterase) and negative controls (DMSO vehicle) to validate assay conditions .

Q. What computational tools can predict the compound’s ADMET properties?

  • Methodological Answer :

  • SwissADME : Predict logP (~2.1), aqueous solubility (LogS ~-3.2), and blood-brain barrier permeability .
  • ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity risk) based on structural alerts .
  • MD simulations : Analyze membrane permeability using GROMACS with a lipid bilayer model .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
  • Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.